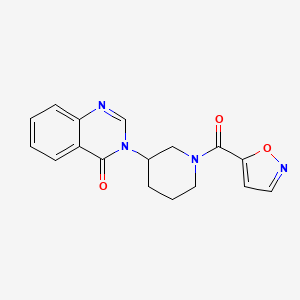
3-(1-(isoxazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(isoxazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a chemical compound that belongs to the quinazolinone family. It has gained significant attention in the scientific community due to its potential applications in drug development.
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
Quinazolinone derivatives have been studied for their antifungal activities. For instance, certain quinazolin-4-ones were synthesized and tested for their effectiveness against fungal infections. These compounds demonstrated varying degrees of antifungal activity, highlighting the potential of quinazolinone derivatives in developing antifungal agents (M. Shivan & B. S. Holla, 2011).
Synthesis Methodologies
The synthesis of benzimidazo[2,1-b]quinazolin-1(1H)-ones was achieved through an ultrasound-assisted, one-pot synthesis method. This process involves a piperidine-catalyzed three-component reaction, showcasing a novel approach to synthesizing quinazolinone derivatives with potential for efficiency and versatility in chemical synthesis (Li-Hsun Chen et al., 2016).
Biological Activities
Quinazolin-4(3H)-one derivatives coupled with isoxazole have been synthesized and characterized, showing a range of biological activities including analgesic, anti-inflammatory, and antimicrobial properties. These compounds open avenues for developing new therapeutic agents with multiple biological activities (G. Saravanan, V. Alagarsamy, & P. Dineshkumar, 2013).
Insecticidal Efficacy
Novel bis quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their insecticidal efficacy. The structural diversity and biological activity assessments suggest these compounds as potential candidates for developing new insecticidal agents (Manal M. El-Shahawi et al., 2016).
Eigenschaften
IUPAC Name |
3-[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c22-16-13-5-1-2-6-14(13)18-11-21(16)12-4-3-9-20(10-12)17(23)15-7-8-19-24-15/h1-2,5-8,11-12H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWWIDKVBHKBBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=NO2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

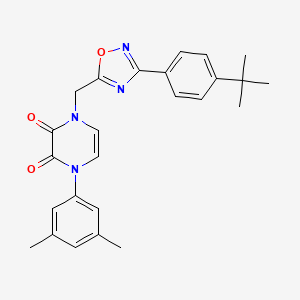
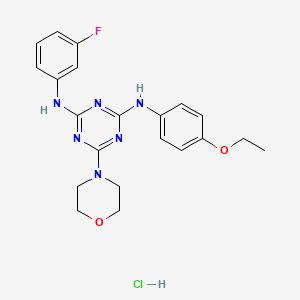
![[4-[(4-bromobenzyl)thio]-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2755409.png)

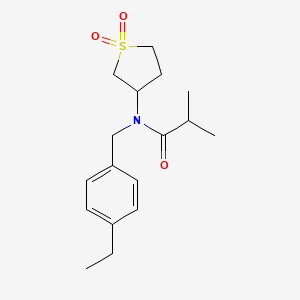
![(6-Methoxypyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2755415.png)

![6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2755418.png)
![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2755419.png)
![N-(3-chloro-2-methylphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2755420.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2755421.png)
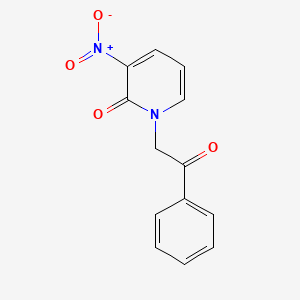
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2755424.png)
